9-Hydroxycanthin-6-one

Overview

Description

9-Hydroxycanthin-6-one is a naturally occurring indole alkaloid that belongs to the canthin-6-one family. It is primarily isolated from the roots of Eurycoma longifolia, a plant known for its medicinal properties. This compound has garnered significant interest due to its diverse biological activities, including antineoplastic and aphrodisiac effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxycanthin-6-one can be achieved through various methods. One classic approach involves the Bischer-Napieralski reaction, which was first reported in 1966 . Another method includes a “one-pot” microwave-mediated synthesis via the IEDDA reaction, yielding 48% in two steps . Additionally, the biomimetic synthesis using infractine-functionalized and nanoparticle-supported methods has been explored .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the roots of Eurycoma longifolia. The extraction process includes sonication with methanol, followed by centrifugation and drying .

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxycanthin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of canthin-6-one .

Scientific Research Applications

Pharmacological Effects

Aphrodisiac Properties

Research indicates that 9-hydroxycanthin-6-one exhibits significant aphrodisiac effects. A study demonstrated that this compound induces penile erection and delays ejaculation by relaxing the corpus cavernosum and seminal vesicle muscles. The mechanism involves blocking calcium channels, which leads to increased intracavernosal pressure when administered intracavernously in rat models .

Antineoplastic Activity

this compound has been identified as an antineoplastic agent, showing potential in inhibiting cancer cell proliferation. It has demonstrated effectiveness against melanoma cell lines at concentrations as low as 5.4 μM, indicating its potential as a therapeutic agent in oncology .

Therapeutic Potential in Chronic Diseases

Recent studies have explored the broader therapeutic implications of canthin-6-one derivatives, including this compound, in managing chronic inflammatory diseases. Its anti-inflammatory properties have been investigated for conditions such as:

- Inflammatory Bowel Disease

- Alzheimer’s Disease

- Parkinson’s Disease

- Rheumatoid Arthritis

These studies highlight the compound's ability to modulate inflammatory responses, making it a candidate for further research in chronic disease management .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 9-Hydroxycanthin-6-one involves several molecular targets and pathways:

NF-κB Signaling Pathway: It inhibits the NF-κB signaling pathway, reducing inflammation.

Calcium Mobilization: The compound interferes with calcium mobilization, leading to the relaxation of smooth muscle tissues.

Wnt Signaling: It inhibits Wnt signaling through the activation of GSK3β, independently of CK1α.

Comparison with Similar Compounds

Canthin-6-one: The parent compound, which lacks the hydroxyl group at position 9.

10-Hydroxycanthin-6-one: Another hydroxylated derivative with similar biological activities.

4,9-Dimethoxy-5-hydroxycanthin-6-one: A derivative with additional methoxy groups.

Uniqueness: 9-Hydroxycanthin-6-one is unique due to its specific hydroxylation at position 9, which enhances its biological activity compared to other canthin-6-one derivatives .

Biological Activity

9-Hydroxycanthin-6-one is a β-carboline alkaloid derived from the roots of Eurycoma longifolia, a plant traditionally used for its aphrodisiac properties. This compound has garnered interest due to its diverse biological activities, particularly in anti-cancer, anti-inflammatory, and potential therapeutic roles in sexual health. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy across various conditions, and relevant case studies.

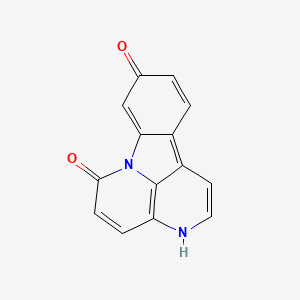

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a hydroxy group at the 9-position of the canthin-6-one structure, which is essential for its biological activity.

Anti-Cancer Activity

Numerous studies have demonstrated the anti-cancer potential of this compound across various cancer cell lines.

- Induction of Apoptosis :

- Cytotoxicity :

Summary of Anti-Cancer Efficacy

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 15.09 ± 0.99 | Breast cancer |

| A2780 | 4.04 ± 0.36 | Ovarian cancer |

| SKOV-3 | 5.80 ± 0.40 | Ovarian cancer |

| HT-29 | 3.79 ± 0.069 | Colorectal cancer |

| A375 | 5.71 ± 0.20 | Melanoma |

| HeLa | 4.30 ± 0.27 | Cervical cancer |

This table summarizes the potency of this compound against various cancer cell lines, indicating its potential as an anti-cancer agent.

Anti-Inflammatory Activity

Emerging research has highlighted the anti-inflammatory properties of canthin-6-one derivatives, including this compound.

Therapeutic Effects on Chronic Inflammatory Diseases

- Inflammatory Bowel Disease (IBD) : Studies suggest that canthin-6-one derivatives can suppress inflammatory responses associated with IBD .

- Neurodegenerative Diseases : The compound has shown promise in reducing inflammation linked to Alzheimer’s and Parkinson’s diseases .

Summary of Anti-Inflammatory Efficacy

| Condition | Effect |

|---|---|

| Inflammatory Bowel Disease | Suppresses inflammation |

| Alzheimer’s Disease | Reduces neuroinflammation |

| Parkinson’s Disease | Attenuates inflammatory responses |

Effects on Sexual Health

This compound has been studied for its potential aphrodisiac effects, particularly in enhancing penile erection.

- Smooth Muscle Relaxation :

- Ejaculation Delay :

Case Studies and Research Findings

- Penile Erection Induction : A study demonstrated that administration of this compound significantly increased intracavernosal pressure in rats compared to controls, suggesting its role as a potential treatment for erectile dysfunction .

- Inhibition of Wnt Signaling : Research involving zebrafish embryos indicated that this compound inhibits TCF/β-catenin signaling pathways, which are crucial in various developmental processes and cancer progression .

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying 9-hydroxycanthin-6-one in plant extracts or cell cultures?

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used. For example, retention times of 2.092 minutes for this compound and 4.317 minutes for its methoxy analog enable precise identification. Calibration curves using authenticated standards are critical for accuracy, and biomass normalization (e.g., % dry weight) is recommended for comparative studies in cell cultures .

Q. How does this compound exert anti-inflammatory effects in cellular models?

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound (1–30 µM) upregulates aryl hydrocarbon receptor (Ahr) expression by 11.5-fold at 30 µM, suppressing pro-inflammatory cytokines like IL-6 and TNF-α. RT-qPCR and NF-κB inhibition assays are key for validating this mechanism .

Q. What are the primary biological targets of this compound in cancer research?

The compound induces apoptosis in ovarian cancer cells by activating intrinsic pathways (e.g., caspase-3/9) and inhibits Wnt/β-catenin signaling via GSK3β activation, independent of CK1α. Flow cytometry and Western blotting are standard for assessing these effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on biomass yield versus this compound production in Eurycoma longifolia cell cultures?

Media composition critically impacts outcomes: SH medium maximizes biomass (0.7 g DW), while WP medium optimizes this compound yield (0.3% DW). Sequential cultivation strategies (e.g., biomass growth in SH followed by metabolite induction in WP) or elicitors like NaH₂PO₄ (20 mg/L) can balance these goals .

Q. What experimental designs address the compound’s dual role in redox modulation and signaling?

Genetically encoded biosensors (e.g., Grx1-roGFP2 for glutathione redox potential, roGFP2-Orp1 for H₂O₂) enable real-time tracking in organelles. For example, methyl viologen-induced ROS in chloroplasts can be monitored alongside mitochondrial autonomous oxidation, controlled via photosynthetic electron transport inhibitors (e.g., DCMU) .

Q. How do researchers validate the specificity of this compound’s interaction with GSK3β in Wnt pathway inhibition?

CRISPR/Cas9 knockout of GSK3β in cancer cells, followed by rescue experiments with wild-type or kinase-dead mutants, can confirm target specificity. Co-immunoprecipitation and phospho-β-catenin assays are complementary .

Q. What analytical challenges arise in detecting this compound metabolites in human biofluids?

Glucuronide conjugates dominate in urine, requiring LC-MS/MS with enzymatic hydrolysis (β-glucuronidase) for quantification. Serum analysis prioritizes unconjugated forms, necessitating solid-phase extraction and stable isotope-labeled internal standards to minimize matrix effects .

Q. How do researchers optimize elicitor concentrations to enhance this compound production without cytotoxicity?

Dose-response experiments with polyvinylpyrrolidone (PVP) show 500 mg/L maximizes yield (0.55% DW), but higher concentrations reduce biomass. Time-course studies (e.g., 10–30 days) and cell viability assays (MTT/PI staining) are essential for balancing productivity and cell health .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in hairy root culture studies for this compound?

Document media pH (5.8 ± 0.2), photoperiod (16h light/8h dark), and subculture intervals (e.g., 14 days). Publish HPLC gradients, MS ionization parameters, and raw chromatograms in supplementary materials to aid replication .

Q. How should researchers address batch-to-batch variability in plant-derived this compound?

Implement chemometric analyses (PCA or PLS-DA) to correlate metabolite profiles with bioactivity. Standardize extraction solvents (e.g., methanol:water 70:30) and include voucher specimens for taxonomic validation .

Properties

IUPAC Name |

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),7,9,11,14-hexaene-2,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-8-1-2-9-10-5-6-15-11-3-4-13(18)16(14(10)11)12(9)7-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNACIYZMIKRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=CNC4=C3N(C2=CC1=O)C(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601220900 | |

| Record name | 9-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138544-91-9 | |

| Record name | 9-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.